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4-Octen-2-one

flavor chemistry structure-odor relationship octenone isomers

4-Octen-2-one (oct-4-en-2-one, CAS 33665-27-9) is an α,β-unsaturated C8 ketone (molecular formula C₈H₁₄O, MW 126.20 g/mol) belonging to the octenone isomer family. It is a colorless to pale yellow liquid with an estimated water solubility of 1843 mg/L at 25°C and an estimated XlogP3-AA of 1.90.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 33665-27-9
Cat. No. B14690130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octen-2-one
CAS33665-27-9
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCC=CCC(=O)C
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3
InChIKeyOMKNAWLMVVVCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Octen-2-one (CAS 33665-27-9) Procurement Guide: Properties, Isomeric Identity, and Experimental Status


4-Octen-2-one (oct-4-en-2-one, CAS 33665-27-9) is an α,β-unsaturated C8 ketone (molecular formula C₈H₁₄O, MW 126.20 g/mol) belonging to the octenone isomer family [1]. It is a colorless to pale yellow liquid with an estimated water solubility of 1843 mg/L at 25°C and an estimated XlogP3-AA of 1.90 [1]. Critically, this compound is classified by The Good Scents Company as 'information only—not used for fragrances or flavors' and lacks any FEMA GRAS, JECFA, or CoE regulatory listing, distinguishing it sharply from its commercially adopted octenone isomers [1]. Its organoleptic character is described as a 'good black tea aroma,' a profile unique among octenone isomers [2].

Unique black tea aroma among octenone isomers — distinct from nutty, mushroom, berry, or strawberry profiles
Experimental-use compound — no FEMA GRAS, JECFA, or CoE clearance; not for commercial food or flavor use
May support flavor chemistry research, analytical reference standards, and structure-odor relationship studies

Why Octenone Isomers Cannot Be Interchanged: The Positional Specificity of 4-Octen-2-one in Flavor and Fragrance Research


The octenone isomer family demonstrates a striking structure-odor relationship where small shifts in the position of the ketone group and double bond produce entirely divergent organoleptic profiles [1]. As documented by an expert flavorist with direct comparative experience across all five principal octenone isomers, oct-3-en-2-one (FEMA# 3416) is 'quintessentially nutty,' oct-1-en-3-one (FEMA# 3515) delivers 'cooked mushroom,' oct-4-en-3-one (FEMA# 4328) is 'berry-like,' and oct-2-en-4-one (FEMA# 3603) evokes 'strawberry jam'—while only oct-4-en-2-one (CAS 33665-27-9) provides a 'good black tea aroma' [1]. This absolute odor divergence means that substituting any other octenone isomer for 4-octen-2-one in a formulation would irreversibly alter the aroma character from black tea to an entirely unrelated note. The quantitative evidence below further demonstrates that physicochemical properties, regulatory status, and commercial adoption further preclude generic substitution.

Odor divergence 4‑Octen‑2‑one delivers black tea; any other octenone isomer introduces nutty, mushroom, berry, or strawberry notes, irreversibly altering aroma character.
Regulatory gap Lacks FEMA GRAS / JECFA / CoE approval; all major commercial octenone isomers hold at minimum FEMA GRAS status, restricting food‑grade substitution.
Commercial adoption No established use levels or validated ppm‑range data; comparator isomers are widely adopted with documented industrial inclusion rates.

4-Octen-2-one (CAS 33665-27-9): Quantified Differentiation Evidence Against Closest Octenone Analogs


Organoleptic Profile: Black Tea vs. Nutty, Mushroom, Berry, and Strawberry Jam Among Octenone Isomers

In a direct, expert-lead comparison of five unsaturated octenone isomers, 4-octen-2-one (oct-4-en-2-one, CAS 33665-27-9) is the only isomer characterized by a 'good black tea aroma' [1]. The comparator isomers exhibit entirely unrelated odor profiles: oct-3-en-2-one (FEMA# 3416, CAS 1669-44-9) is 'quintessentially nutty,' oct-1-en-3-one (FEMA# 3515, CAS 4312-99-6) is 'cooked mushroom,' oct-4-en-3-one (FEMA# 4328, CAS 14129-48-7) is 'berry-like,' and oct-2-en-4-one (FEMA# 3603, CAS 4643-27-0) is 'strawberry jam' [1]. The author states that 'the differences in odor between such closely related chemicals [are] startling,' underscoring that no other octenone isomer can replicate the black tea note [1].

Odor profile
Head-to-head
Black tea vs. nutty / mushroom / berry / strawberry jam among five octenone isomers
Unique black tea character; no isomer can replicate this note
Expert organoleptic comparison; neat and diluted evaluation
flavor chemistry structure-odor relationship octenone isomers tea aroma

Regulatory Approval Gap: Absence of FEMA GRAS Status for 4-Octen-2-one vs. All Principal Comparator Octenones

4-Octen-2-one (CAS 33665-27-9) possesses no FEMA GRAS number, no JECFA evaluation, and no Council of Europe (CoE) listing, and The Good Scents Company explicitly categorizes it as 'information only not used for fragrances or flavors' with a recommendation of 'not for flavor use' [1]. In contrast, every principal commercial octenone isomer holds established regulatory clearances: oct-2-en-4-one (CAS 4643-27-0) is FEMA# 3603, JECFA 1129, CoE 2313 [2]; oct-3-en-2-one (CAS 1669-44-9) is FEMA# 3416 [1]; oct-1-en-3-one (CAS 4312-99-6) is FEMA# 3515 [1]; and oct-4-en-3-one (CAS 14129-48-7) is FEMA# 4328 [1].

Regulatory status
Class-level
No FEMA, JECFA, or CoE; all comparators hold at least FEMA GRAS
Suitable for experimental use only; food-applicable isomer substitution requires GRAS
TGSC explicit recommendation: not for flavor use
flavor regulation FEMA GRAS food additive safety regulatory compliance

Aqueous Solubility Advantage: 4-Octen-2-one vs. 2-Octen-4-one for Water-Phase Flavor Delivery

Estimated water solubility for 4-octen-2-one is 1843 mg/L at 25°C, compared with 1045 mg/L for its most commercially significant isomer 2-octen-4-one (CAS 4643-27-0), representing a 76% higher aqueous solubility [1][2]. The estimated logP (XlogP3-AA) for 4-octen-2-one is 1.90, versus 2.157 (logP o/w) for 2-octen-4-one, indicating measurably lower lipophilicity for the target compound [1][2]. Both values are estimated using comparable in silico methods (EPI Suite-based).

Water solubility
Reported
1843 mg/L (est.) vs. 1045 mg/L for 2‑octen‑4‑one; ΔlogP −0.257
May support aqueous-phase flavor delivery research
Estimated values via EPI Suite; source-specific review advised
physicochemical properties water solubility partition coefficient flavor delivery

Commercial Adoption and Use-Level Gap: Experimental-Only Status of 4-Octen-2-one vs. Established Use Levels of Comparator Isomers

According to expert flavorist John Wright, 4-octen-2-one has 'only been used, to this author's knowledge, on an experimental basis' [1]. This stands in stark contrast to its comparators: oct-2-en-4-one (FEMA# 3603) is used at 20 ppm in strawberry flavors, 2 ppm in raspberry, blackberry, and cranberry flavors, with commercial use levels of 2–5 ppm in consumer products and Category-specific Council of Europe limits of 2 ppm (foods) and 1 ppm (beverages) [2][3]; oct-3-en-2-one is 'widely used in nut flavors to very good effect'; oct-1-en-3-one finds 'moderate use in mushroom and related flavors'; and oct-4-en-3-one 'has found some use in raspberry flavors' [1].

Commercial use
Head-to-head
Experimental only vs. established ppm use (2–20 ppm) across comparators
No validated industrial inclusion data; research-phase compound
Expert flavorist survey; Council of Europe limits documented for comparators
commercial adoption use level flavor ingredient industrial application

Natural Occurrence Documentation Gap: 4-Octen-2-one vs. 2-Octen-4-one in Food Matrices

2-Octen-4-one (FEMA# 3603, CAS 4643-27-0) is documented to occur naturally in roasted hazelnuts, bread, and strawberry, as recorded in the Volatile Compounds in Food (VCF) database and the RIFM safety assessment [1][2]. In contrast, no natural occurrence data could be identified for 4-octen-2-one (CAS 33665-27-9) in the VCF database, TGSC listings, or published literature [3]. This absence of documented natural occurrence means that 4-octen-2-one cannot currently support 'natural flavor' labeling claims under US (21 CFR 101.22) or EU (Regulation EC 1334/2008) regulations, whereas 2-octen-4-one is commercially available as a natural ingredient [1].

Natural occurrence
Data to verify
0 documented sources vs. ≥3 for 2‑octen‑4‑one (hazelnuts, bread, strawberry)
Cannot support natural flavor labeling claims under US/EU regulations
No VCF database entry; synthetic-only or research-grade procurement
natural occurrence volatile compounds in food authenticity natural flavor

4-Octen-2-one (CAS 33665-27-9): Evidence-Backed Research and Industrial Application Scenarios


Black Tea Flavor Reconstitution Research and Authenticity Studies

Based on the unique black tea aroma character of 4-octen-2-one documented in direct expert comparison against all other octenone isomers [1], this compound is the candidate of choice for academic and industrial research programs investigating black tea aroma reconstitution. Unlike any other octenone isomer (which produce nutty, mushroom, berry, or strawberry notes), 4-octen-2-one provides the specific black tea character needed for aroma recombination and omission studies in tea volatile research [1]. Its experimental-only status and lack of FEMA GRAS clearance [2] make it suitable for laboratory-scale flavor research rather than commercial food product development.

Analytical Reference Standard for GC-MS Identification of Octenone Isomers in Complex Matrices

The distinct physicochemical profile of 4-octen-2-one—specifically its estimated water solubility of 1843 mg/L and XlogP3-AA of 1.90, which differ measurably from 2-octen-4-one (1045 mg/L; logP 2.157) [1]—makes this compound a valuable analytical reference standard for unambiguous isomer identification in GC-MS or GC-O analyses of food, beverage, or environmental samples. Procurement of high-purity 4-octen-2-one (assay 95–100% [2]) enables laboratories to distinguish this isomer from co-eluting or closely related octenones in complex volatile profiles, supporting accurate compound identification where retention index overlap may occur.

Structure-Odor Relationship Studies and QSAR Model Development for Unsaturated Ketones

The documented orthogonal odor divergence across the octenone isomer series—where 4-octen-2-one provides black tea, oct-3-en-2-one provides nutty, oct-1-en-3-one provides mushroom, oct-4-en-3-one provides berry, and oct-2-en-4-one provides strawberry jam [1]—positions 4-octen-2-one as an essential data point for quantitative structure-odor relationship (QSOR) modeling and olfactophore mapping of α,β-unsaturated ketones. Its inclusion in training datasets enables researchers to probe how subtle changes in double-bond and carbonyl positioning (Δ1–2 positions) drive complete odor category switching, supporting predictive models for de novo aroma chemical design.

Aqueous-Phase Flavor Delivery System Development

The 76% higher estimated water solubility of 4-octen-2-one (1843 mg/L) compared with 2-octen-4-one (1045 mg/L) [1] suggests potential utility in aqueous beverage or water-based flavor delivery system research. For formulators exploring black tea notes in ready-to-drink tea beverages, functional waters, or aqueous model systems, 4-octen-2-one may require less solubilizer or emulsifier input than the more lipophilic comparator isomers, potentially simplifying formulation and reducing ingredient costs. However, its lack of FEMA GRAS status [2] currently limits this application to non-commercial, research-phase development only.

Application
Selection Property
Validation Focus
Black tea aroma reconstitution research
Unique odor profile among octenone isomers
Omission and recombination studies; tea volatile authenticity
Analytical reference standard (GC‑MS/GC‑O)
Distinct solubility and logP profile vs. 2‑octen‑4‑one
Isomer identification in complex food or environmental matrices
Structure‑odor relationship (QSAR) modeling
Orthogonal odor series for positional isomer mapping
Olfactophore training datasets for α,β‑unsaturated ketones
Aqueous‑phase flavor delivery research
Reported higher estimated water solubility
Solubilizer requirement evaluation in beverage model systems
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